molecular formula C22H28N4O5 B2471066 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide CAS No. 872855-58-8

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide

Cat. No.: B2471066
CAS No.: 872855-58-8
M. Wt: 428.489
InChI Key: VSGAZJAPEBIJRL-UHFFFAOYSA-N
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Description

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide is an intriguing organic compound featuring both indole and morpholine groups. Indole derivatives are renowned for their biological activities, and morpholine is valued in pharmaceutical chemistry for its versatile pharmacophore characteristics. This compound can serve as a promising candidate for research and development across various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: Synthesizing 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide generally involves multi-step reactions. A possible route includes:

  • Starting from Indole: Indole undergoes functionalization at the 3-position to introduce an oxoethyl group.

  • Morpholine Integration: Morpholine is introduced via nucleophilic substitution reactions.

  • Formation of Amide: The two morpholino groups are then linked to the oxoacetamide moiety through amide bond formation under peptide coupling conditions.

Industrial Production Methods: Scaling up the synthesis for industrial production might involve optimizing the reaction steps for high yield and purity, using automated systems for precise control of reaction conditions, and ensuring environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions due to the presence of nitrogen-containing heterocycles.

  • Reduction: Reduction reactions are feasible, especially at the carbonyl groups.

  • Substitution: The morpholino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄.

  • Reduction: Reducing agents like LiAlH₄ or NaBH₄.

  • Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

  • Oxidation: Formation of corresponding carboxylic acids or N-oxides.

  • Reduction: Alcohols or amines.

  • Substitution: Various alkyl or acyl derivatives depending on the substituents introduced.

Scientific Research Applications

  • Chemistry: As a building block for complex organic synthesis.

  • Biology: Indole derivatives exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Medicine: Potential as a lead compound in drug discovery for targeting various diseases.

  • Industry: Useful in developing materials with specific properties, like polymers or dyes.

Mechanism of Action

The mechanism of action for 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide would typically involve interactions with biological macromolecules:

  • Molecular Targets: These may include enzymes, receptors, or DNA, based on its structure and functional groups.

  • Pathways Involved: Specific signaling pathways modulated by indole derivatives, including apoptosis, cell proliferation, and inflammatory responses.

Comparison with Similar Compounds

  • Indole-3-carbinol: Known for anticancer properties.

  • Morpholine-4-carboxylic acid: Used in pharmaceuticals and agrochemicals.

  • 1H-indole-3-carbaldehyde: A versatile intermediate in organic synthesis.

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-N-(2-morpholinoethyl)-2-oxoacetamide stands out due to its combined functional groups, opening new avenues for scientific exploration and application.

Hope this keeps you entertained for a bit! Feel free to dive deeper into any of these sections.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5/c27-20(25-9-13-31-14-10-25)16-26-15-18(17-3-1-2-4-19(17)26)21(28)22(29)23-5-6-24-7-11-30-12-8-24/h1-4,15H,5-14,16H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGAZJAPEBIJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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